

in vitro and in vivo stability of 4-(aminomethyl)-1(2H)-phthalazinone

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Compound of Interest

Compound Name: 4-(Aminomethyl)-1(2H)-
phthalazinone

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An In-Depth Technical Guide to the In Vitro and In Vivo Stability Assessment of 4-(aminomethyl)-1(2H)-phthalazinone

Abstract

The phthalazinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents, most notably as inhibitors of Poly (ADP-ribose) polymerase (PARP) for cancer therapy.[1][2][3] This guide provides a comprehensive framework for evaluating the metabolic and chemical stability of a representative member of this class, **4-(aminomethyl)-1(2H)-phthalazinone**. While specific experimental data for this exact molecule is not extensively published, this document serves as a technical blueprint for researchers in drug development. We will detail the rationale behind experimental choices, provide validated, step-by-step protocols for key in vitro and in vivo assays, and explain how to synthesize the resulting data to build a robust stability profile. This guide is designed to empower researchers to anticipate metabolic fate, identify potential liabilities, and make data-driven decisions in the progression of novel phthalazinone-based drug candidates.

Introduction: The Strategic Importance of Stability Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. A molecule's stability—its resistance to chemical and enzymatic degradation—is a critical determinant of its exposure, efficacy, and safety profile. The phthalazinone core, featured in approved drugs and numerous clinical candidates, has demonstrated significant therapeutic potential.^{[4][5][6]} These agents function by inhibiting PARP, a key enzyme in the base excision repair pathway for single-strand DNA breaks.^{[1][4][7]} By disrupting this repair mechanism, particularly in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), PARP inhibitors induce synthetic lethality, leading to targeted cell death.^{[4][7]}

4-(aminomethyl)-1(2H)-phthalazinone contains the essential pharmacophore but also features a primary aminomethyl group and a lactam functionality. These sites are susceptible to metabolic modification by various enzyme systems in the body. Therefore, a thorough investigation of its stability is not merely a routine exercise but a strategic necessity. Early, accurate assessment of its stability in vitro allows for the prediction of its in vivo behavior, guiding lead optimization efforts and preventing the costly failure of candidates in later developmental stages.

This guide will delineate the essential studies required to build a comprehensive stability profile, beginning with foundational physicochemical properties and progressing through detailed in vitro metabolic assays to a framework for an initial in vivo pharmacokinetic evaluation.

Foundational Physicochemical Properties

Before embarking on biological assays, it is crucial to understand the fundamental physicochemical properties of the compound. Properties like aqueous solubility and pKa directly influence absorption, distribution, and the design of formulation and assay conditions.

Core Properties Table

Since extensive experimental data for the target molecule is limited, the following table includes predicted values alongside the established molecular formula. These predictions are generated using standard computational algorithms and serve as a starting point for experimental verification.

Property	Value / Predicted Value	Rationale & Impact on Stability Studies
IUPAC Name	4-(aminomethyl)phthalazin-1(2H)-one	Unambiguous chemical identifier.
Molecular Formula	C ₉ H ₉ N ₃ O	Confirmed via synthesis and mass spectrometry.[8]
Molecular Weight	175.19 g/mol	Used for all concentration calculations.[8]
Predicted LogP	~0.5 - 1.5	Indicates moderate lipophilicity; likely sufficient for membrane permeability without causing solubility issues.
Predicted pKa	Basic: ~8.5-9.5 (aminomethyl); Acidic: ~11-12 (lactam NH)	The basic amine will be protonated at physiological pH, impacting solubility and interaction with enzymes.
Predicted Aqueous Solubility	>100 µM at pH 7.4	High solubility is anticipated due to the ionizable amine, simplifying stock solution preparation for in vitro assays.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard Shake-Flask method for determining thermodynamic solubility, a critical parameter for ensuring the compound remains in solution during biological assays.

Causality: The goal is to determine the saturation concentration of the compound in a physiologically relevant buffer. Exceeding this concentration in other assays can lead to precipitation, causing inaccurate results.

Methodology:

- **Preparation:** Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
- **Compound Addition:** Add an excess amount of solid **4-(aminomethyl)-1(2H)-phthalazinone** to a known volume of the PBS buffer in a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
- **Equilibration:** Seal the vial and place it in a shaking incubator at a controlled temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
- **Phase Separation:** After incubation, allow the suspension to stand, permitting the undissolved solid to settle.
- **Sampling & Filtration:** Carefully remove an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any remaining solid particles.
- **Quantification:** Prepare a dilution series of the filtrate in a suitable solvent (e.g., 50:50 acetonitrile:water). Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.^[9]
- **Calculation:** The determined concentration is reported as the aqueous solubility in units of mg/mL or µM.

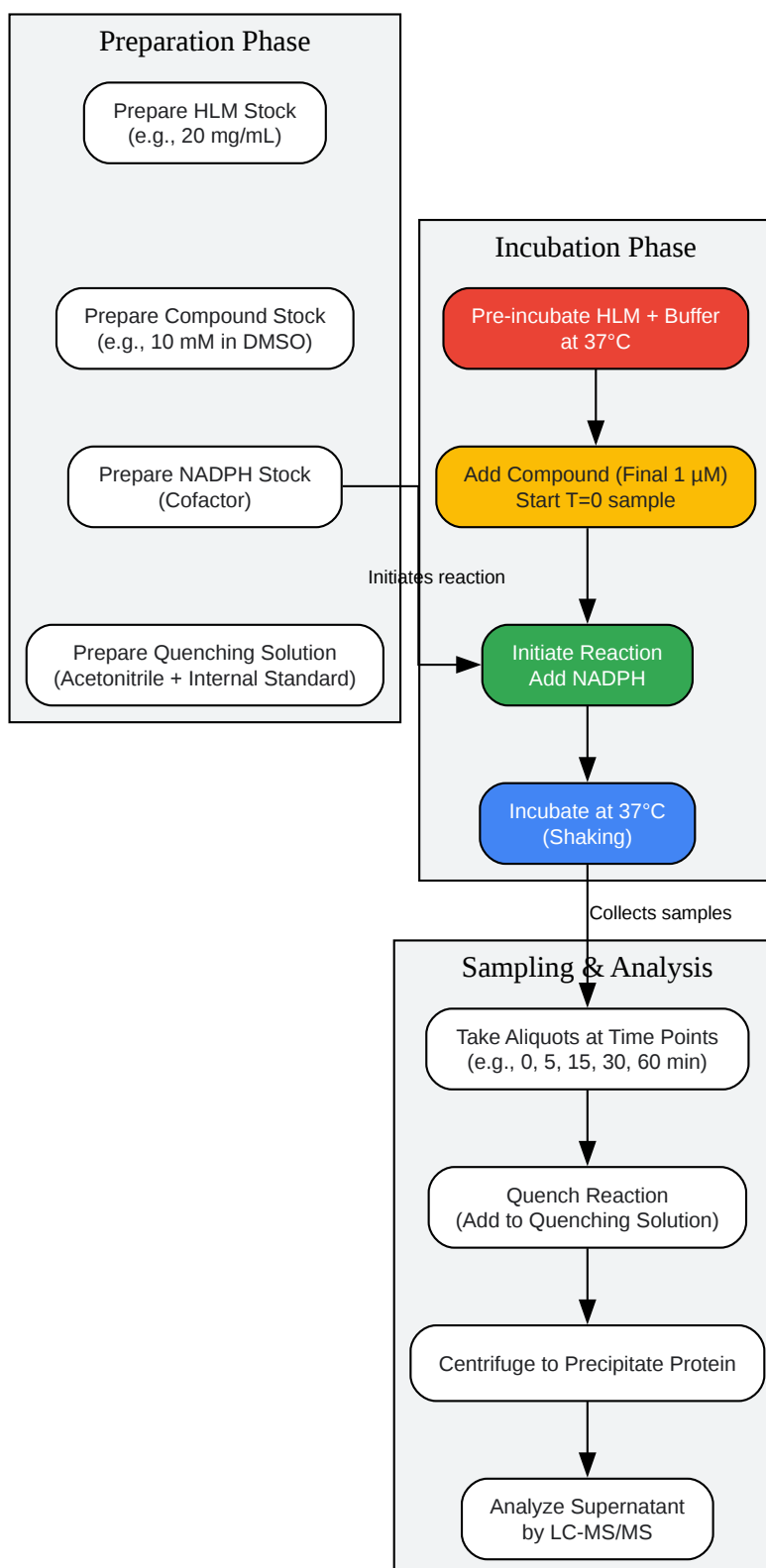
In Vitro Stability Assessment

In vitro assays are rapid, cost-effective methods to simulate the metabolic environment of the liver and blood. They are indispensable for identifying metabolic liabilities and estimating a compound's intrinsic clearance.

Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, highly concentrated in liver microsomes, are responsible for the majority of Phase I oxidative metabolism.^[10] This assay measures the rate of disappearance of the parent compound over time to predict its hepatic clearance.

Experimental Workflow Diagram:

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Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol:

- Reagent Preparation:
 - Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 2x the final concentration (e.g., 1.0 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).
 - Prepare a 2x working solution of the test compound (e.g., 2 μ M) by diluting a DMSO stock in the same buffer.
 - Prepare a 4x NADPH regenerating system (or NADPH stock) in buffer.
 - Prepare a "stop" solution of cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.
- Incubation Setup:
 - In a 96-well plate, add equal volumes of the 2x HLM solution and buffer (for -NADPH control) or the 2x HLM solution and 2x compound solution (for +NADPH test).
 - Pre-incubate the plate at 37°C for 5-10 minutes.
- Reaction Initiation:
 - To initiate the reaction, add the 4x NADPH solution to the +NADPH wells. For the T=0 time point, add the stop solution before adding NADPH.
- Time Course Sampling:
 - Incubate the plate at 37°C with shaking.
 - At specified time points (e.g., 5, 15, 30, 45, 60 minutes), transfer an aliquot from the reaction wells to a separate plate containing the cold acetonitrile/IS stop solution.
- Sample Processing & Analysis:

- Seal and vortex the sample plate.
- Centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound.

Data Presentation & Interpretation:

The percentage of the compound remaining is plotted against time. The slope of the natural log of this plot provides the rate constant (k), which is used to calculate the in vitro half-life ($T_{1/2}$).

Parameter	Formula	Description	Example Data (Verapamil - Control)	Example Data (Compound X)
In Vitro $T_{1/2}$ (min)	$0.693 / k$	Time for 50% of the compound to be metabolized.	15.2	> 60
Intrinsic Clearance (CL _{int} , μL/min/mg)	$(V/P) * k$	Volume of microsomal matrix cleared of the compound per minute per mg of protein.	115	< 10

A high $T_{1/2}$ (>60 min) and low CL_{int} suggest the compound is stable to hepatic metabolism, which is a favorable characteristic.

Plasma Stability

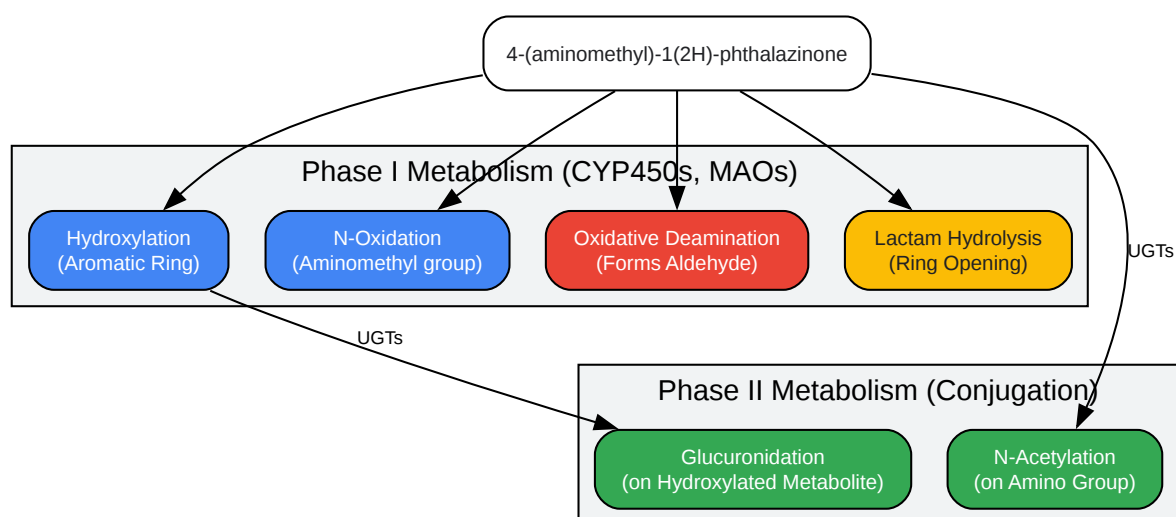
Rationale: Drugs administered intravenously are directly exposed to blood plasma, which contains various hydrolytic enzymes (e.g., esterases, amidases). This assay determines the compound's stability in this environment. Given that **4-(aminomethyl)-1(2H)-phthalazinone** contains a lactam (an amide bond), assessing its susceptibility to hydrolysis is critical.

Detailed Protocol:

- **Reagent Preparation:** Thaw pooled human plasma on ice. Fortify with anticoagulants if necessary (e.g., heparin).
- **Compound Spiking:** Spike the test compound into the plasma from a concentrated stock (DMSO concentration should be <1%) to a final concentration of ~1-5 μM .
- **Incubation:** Incubate the spiked plasma in a water bath at 37°C.
- **Time Course Sampling:** At specified time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the plasma.
- **Sample Processing:** Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile with an internal standard. Vortex and centrifuge to precipitate plasma proteins.
- **Analysis:** Analyze the supernatant by LC-MS/MS to quantify the parent compound remaining. A control incubation in heat-inactivated plasma can be used to distinguish enzymatic from chemical degradation.

Hypothetical Metabolic Pathways

Based on the structure of **4-(aminomethyl)-1(2H)-phthalazinone**, several metabolic pathways can be predicted. Identifying these helps in the search for metabolites during in vivo studies.



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Caption: Potential metabolic pathways for **4-(aminomethyl)-1(2H)-phthalazinone**.

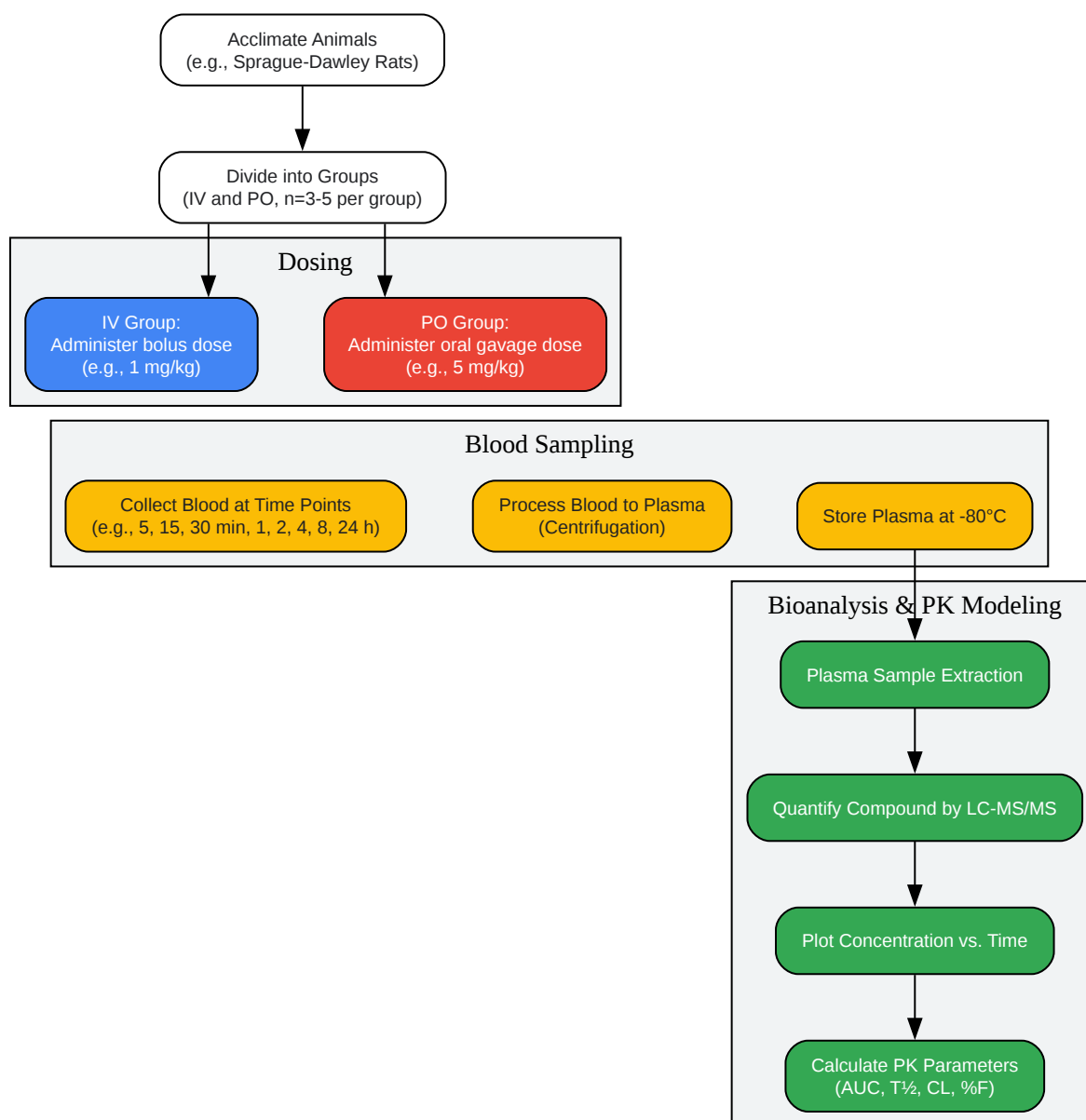
In Vivo Stability & Pharmacokinetics (PK)

Rationale: In vivo studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. A preliminary rodent PK study provides crucial data on key parameters like half-life ($T_{1/2}$), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Experimental Protocol: Rodent Pharmacokinetic Study

Causality: This study design aims to determine the plasma concentration of the drug over time after both intravenous (IV) and oral (PO) administration. The IV dose provides a baseline for 100% bioavailability, against which the PO dose is compared.

In Vivo Workflow Diagram:



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Caption: Workflow for a preliminary rodent pharmacokinetic study.

Methodology:

- **Animal Model:** Use male Sprague-Dawley rats (n=3-5 per group), cannulated for serial blood sampling if possible.
- **Formulation:** Prepare a solution-based formulation for IV administration (e.g., in saline with a solubilizing agent like cyclodextrin) and a suspension or solution for PO administration (e.g., in 0.5% methylcellulose).
- **Dosing:**
 - **IV Group:** Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
 - **PO Group:** Administer a single dose (e.g., 5 mg/kg) via oral gavage.
- **Blood Sampling:** Collect sparse or serial blood samples (~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- **Plasma Processing:** Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

Bioanalytical Method: UPLC-MS/MS

Rationale: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the sensitivity and selectivity required to accurately quantify low concentrations of the drug in a complex biological matrix like plasma.^[11]

Example Method Parameters:

Parameter	Setting	Purpose
Chromatography		
Column	UPLC BEH C18, 1.7 µm	Standard reversed-phase column for retaining moderately polar compounds.
Mobile Phase A	0.1% Formic Acid in Water	Provides protons for positive ionization.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic solvent to elute the compound.
Gradient	5% to 95% B over 3 minutes	Rapidly elutes compounds for high throughput.
Mass Spectrometry		
Ionization Mode	ESI+ (Positive Electrospray)	The aminomethyl group is readily protonated.
MRM Transition	Q1 (Precursor Ion) -> Q3 (Product Ion)	Provides selectivity and quantification. e.g., 176.1 -> 131.1
Collision Energy	Optimized for fragmentation	Ensures robust generation of the product ion.

Conclusion

This guide has outlined a systematic and technically grounded approach to evaluating the in vitro and in vivo stability of **4-(aminomethyl)-1(2H)-phthalazinone**. By progressing from fundamental physicochemical characterization to robust in vitro metabolic assays and culminating in a definitive in vivo pharmacokinetic study, researchers can build a comprehensive stability profile. The insights gained from these studies are critical for understanding a compound's potential as a therapeutic agent. A favorable profile, characterized by high stability in microsomes and plasma and predictable pharmacokinetics with adequate oral bioavailability, provides strong justification for advancing a phthalazinone derivative toward further preclinical and clinical development. This structured approach ensures that decisions

are based on solid scientific evidence, maximizing the potential for success in the complex field of drug discovery.

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